molecular formula C16H11F6NO B5708041 N-[3,5-bis(trifluoromethyl)phenyl]-2-phenylacetamide

N-[3,5-bis(trifluoromethyl)phenyl]-2-phenylacetamide

Cat. No. B5708041
M. Wt: 347.25 g/mol
InChI Key: AUBFVXCWFSOLAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-2-phenylacetamide, also known as BTF, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BTF belongs to the class of organic compounds known as amides and is synthesized through a specific method.

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2-phenylacetamide is not fully understood, but it is believed to act on certain receptors in the central nervous system. N-[3,5-bis(trifluoromethyl)phenyl]-2-phenylacetamide has been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
N-[3,5-bis(trifluoromethyl)phenyl]-2-phenylacetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-[3,5-bis(trifluoromethyl)phenyl]-2-phenylacetamide has also been shown to reduce pain by modulating the activity of pain receptors. In addition, N-[3,5-bis(trifluoromethyl)phenyl]-2-phenylacetamide has been shown to have anxiolytic effects, reducing anxiety in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3,5-bis(trifluoromethyl)phenyl]-2-phenylacetamide in lab experiments is its high purity and stability. N-[3,5-bis(trifluoromethyl)phenyl]-2-phenylacetamide is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using N-[3,5-bis(trifluoromethyl)phenyl]-2-phenylacetamide is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-[3,5-bis(trifluoromethyl)phenyl]-2-phenylacetamide. One potential area of research is its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[3,5-bis(trifluoromethyl)phenyl]-2-phenylacetamide has also been investigated for its potential use in treating epilepsy and other seizure disorders. Additionally, N-[3,5-bis(trifluoromethyl)phenyl]-2-phenylacetamide has been shown to have potential as an anti-cancer agent, and further research in this area is warranted.

Synthesis Methods

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-phenylacetamide involves the reaction of 3,5-bis(trifluoromethyl)aniline with phenylacetyl chloride in the presence of a base such as sodium carbonate. The reaction takes place in a solvent such as dichloromethane and is carried out under specific conditions to yield N-[3,5-bis(trifluoromethyl)phenyl]-2-phenylacetamide in high purity.

Scientific Research Applications

N-[3,5-bis(trifluoromethyl)phenyl]-2-phenylacetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. N-[3,5-bis(trifluoromethyl)phenyl]-2-phenylacetamide has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F6NO/c17-15(18,19)11-7-12(16(20,21)22)9-13(8-11)23-14(24)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBFVXCWFSOLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-phenylacetamide

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